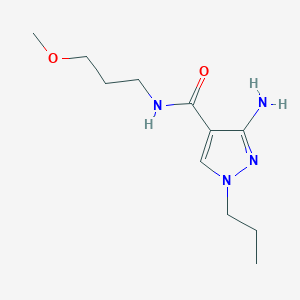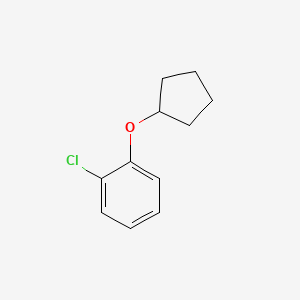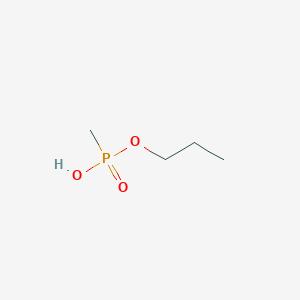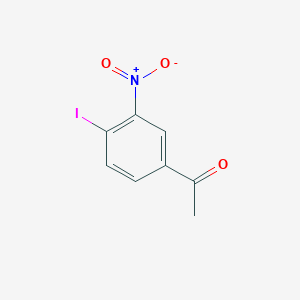-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744323.png)
[(2-methoxyphenyl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a pyrazolylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multiple steps. One common method starts with the preparation of the 2-methoxybenzylamine, which is then reacted with 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of (2-hydroxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds such as:
(2-hydroxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Differing by the presence of a hydroxyl group instead of a methoxy group.
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]ethyl})amine: Differing by the substitution of the methyl group with an ethyl group.
Propriétés
Formule moléculaire |
C16H23N3O |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C16H23N3O/c1-12(2)15-9-14(19(3)18-15)11-17-10-13-7-5-6-8-16(13)20-4/h5-9,12,17H,10-11H2,1-4H3 |
Clé InChI |
QQVJFGHVBFRRAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=C1)CNCC2=CC=CC=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744252.png)
![1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744258.png)

![3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11744262.png)
![[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine](/img/structure/B11744265.png)
![(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene](/img/structure/B11744268.png)
![(2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride](/img/structure/B11744271.png)

![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11744284.png)

![2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-](/img/structure/B11744303.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744308.png)

amine](/img/structure/B11744321.png)
